4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Overview

Description

Molecular Structure Analysis

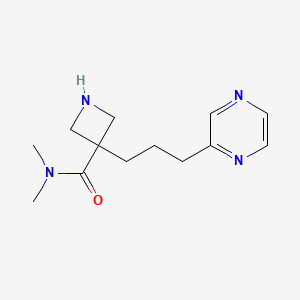

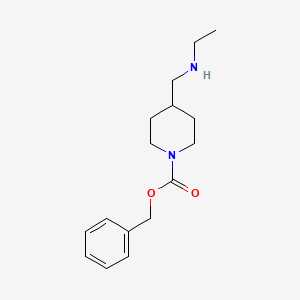

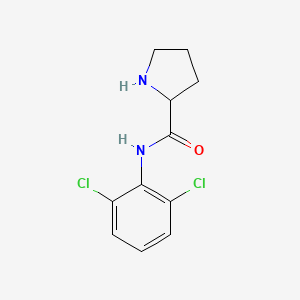

EAMP has a molecular formula of C16H24N2O2. It is a complex organic compound that includes a piperidine ring, which is a six-membered ring with one nitrogen atom . Attached to this ring is an ethylaminomethyl group and a carboxylic acid benzyl ester group.Chemical Reactions Analysis

Esters, such as EAMP, typically undergo reactions like hydrolysis, which is the breaking of a bond using water . This reaction can be catalyzed by either an acid or a base . The products of ester hydrolysis are a carboxylic acid and an alcohol . Other reactions that esters can undergo include reduction with lithium aluminum hydride and reaction with Grignard reagents .Physical And Chemical Properties Analysis

EAMP is a white crystalline powder. Its molecular weight is 308.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- 4-Ethylaminomethyl-piperidine-1-carboxylic acid benzyl ester, a piperidine derivative, is used in synthesizing optically pure piperidines with various substituents. It is versatile for creating a broad range of amines containing substituted piperidine units (Acharya & Clive, 2010).

- The compound serves as a key intermediate in stereospecific microbial reductions, producing diastereo- and enantioselective compounds useful in various chemical syntheses (Guo et al., 2006).

- It is also employed in the preparation and reactivity studies of piperidinedione derivatives, important in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

Applications in Biochemistry and Pharmacology

- Piperidine derivatives like this compound are used in the synthesis of molecules with potential antihistaminic activity, indicating its relevance in drug development (Maynard et al., 1993).

- These derivatives also show promise in synthesizing inhibitors for certain enzymes, like acetylcholinesterase, which is significant in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

- It contributes to the synthesis of compounds with potential anticancer properties, highlighting its importance in medicinal chemistry research (Rehman et al., 2018).

Other Chemical Applications

- Piperidine derivatives, including this compound, are used in the preparation of NLO oligomers, which have applications in the field of nonlinear optics (Huang et al., 2000).

- They serve as N-nucleophiles in palladium-catalyzed aminocarbonylation, a critical process in organic synthesis and industrial chemistry (Takács et al., 2014).

Future Directions

Piperidine derivatives, including EAMP, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines, like EAMP, is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process for EAMP and other piperidine derivatives, as well as exploring new potential applications for these compounds in the field of medicine .

properties

IUPAC Name |

benzyl 4-(ethylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-17-12-14-8-10-18(11-9-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGFNRJFDOPKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

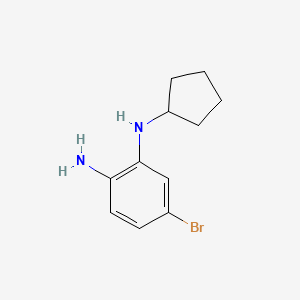

![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)

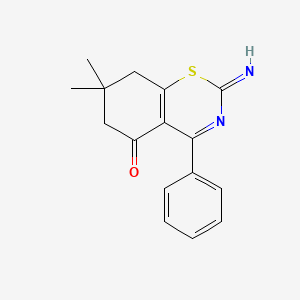

![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)